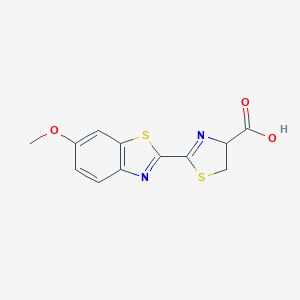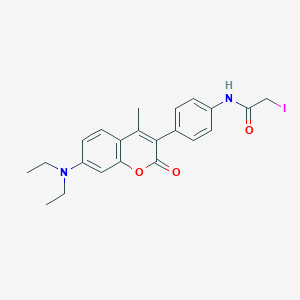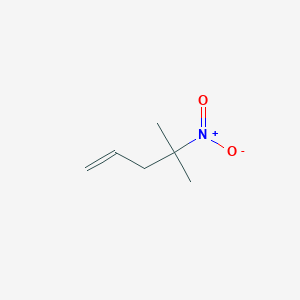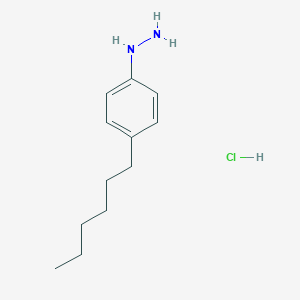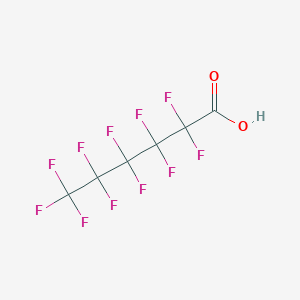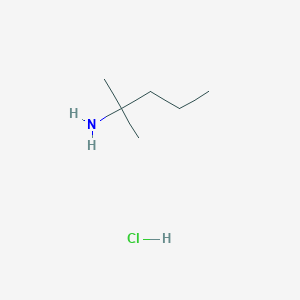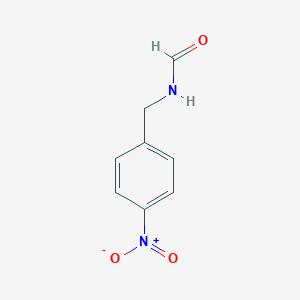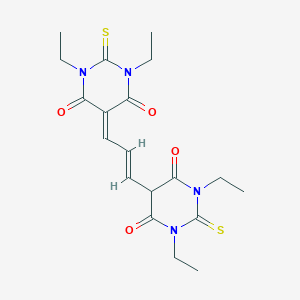
双-(1,3-二乙基硫代巴比妥酸)三甲氧菁三甲基甲氧基盐
描述
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a class of synthetic dyes that are structurally related to barbituric acid derivatives. These compounds are characterized by their ability to exhibit large Stokes shifts, which is the difference between the wavelengths of absorption and fluorescence emission. This property makes them particularly useful for applications such as fluorescent visualizers in intracellular imaging .
Synthesis Analysis
The synthesis of related bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes involves a 3-step procedure that starts with the condensation of 1,3-dimethylbarbituric acid with preformed vinamidinium salts. This process is promoted by triethylamine, indicating that the synthesis can be carried out efficiently with the use of simple reagents and conditions .
Molecular Structure Analysis
The molecular structures of these dyes have been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral data. The optimized geometries calculated using density functional theory (DFT) suggest that these dyes prefer planar cis and trans configurations, depending on the substituents present on the molecule. For instance, pyridinium/quinolinium substituted dyes favor a planar cis configuration, while bromine substituted dyes prefer a trans configuration .
Chemical Reactions Analysis
The related compound 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid can undergo various chemical reactions. For example, it reacts with aqueous ammonia to yield an amino derivative, and with benzylamine, it can replace the thiomethyl substituent to form a benzylamino derivative. Additionally, treatment with methanesulfonic acid results in the formation of a sulfonate salt. These reactions demonstrate the reactivity of the barbituric acid core and its potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes are notable for their large Stokes shifts, with absorption and fluorescence emission maxima ranging from 467–480 nm and 531–712 nm, respectively. The photophysical properties of these dyes have been studied in various organic solvents, confirming the presence of intramolecular charge transfer (ICT) phenomena. The large Stokes shifts are attributed to the rotation of bulky substituents during the relaxation process in the excited state, as suggested by time-dependent DFT (TD-DFT) calculations .
科学研究应用
在细菌活力评估中的应用
- 细菌活力的流式细胞术:该化合物已被评估其在流式细胞术中评估细菌活力的有效性。研究表明,其荧光特性可以区分各种属的活菌和死菌细胞,使其成为微生物学研究中的有用工具 (Deere et al., 1995)。
膜电位分析
研究膜电位:它已与其他染料结合使用,以确定生物模拟界面上的伽伐尼电位差。观察了该染料在不同条件下在界面上的行为,提供了对体内膜电位的见解 (Yoshimura, Nagatani, & Osakai, 2014)。
细胞内成像:该化合物的某些衍生物已被合成并表征其光物理性质,由于其大的斯托克斯位移,表明作为细胞内成像中的荧光可视化剂的潜在应用 (Azamifar et al., 2020)。
细胞活力和生理学研究
嗜热菌细胞活力:它在荧光显微镜中的应用能够区分嗜热古菌和细菌中的活细胞和非活细胞,有助于微生物研究 (Beck & Huber, 1997)。
酵母活力评估:据报道,使用这种化合物的新型染色方案用于评估酵母中的活力,特别是在生物防治应用中。该方法提供了酵母细胞培养物的快速定量信息 (Hernlem & Hua, 2010)。
评估抗生素对细菌的影响:该化合物已用于研究中,以快速评估抗生素对细菌,特别是大肠杆菌的影响,使用流式细胞术。该方法提供了比传统 CFU 检测更快的替代方法 (Jepras et al., 1997)。
细胞电生理学
- 精子细胞膜电位:研究利用这种染料来研究精子细胞的膜电位变化,特别是在获能期间,揭示了生殖生物学的见解 (Zeng, Clark, & Florman, 1995)。
属性
IUPAC Name |
5-[(E)-3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNRXFXHKIGLT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | |
CAS RN |
47623-98-3 | |
| Record name | 5-[2-allylidene-3-(1,3-diethylhexahydro-4,6-dioxo-2-thioxopyrimidin-5-yl)]-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(1,3-DIETHYLTHIOBARBITURIC ACID)TRIMETHINE OXONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V8VKV2UJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



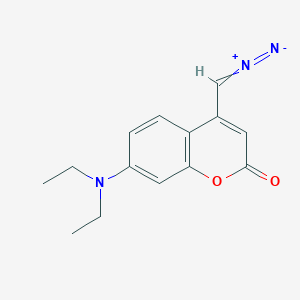
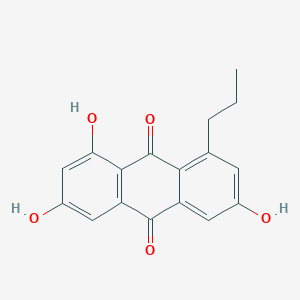
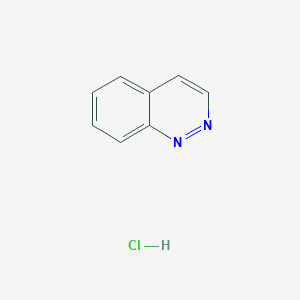
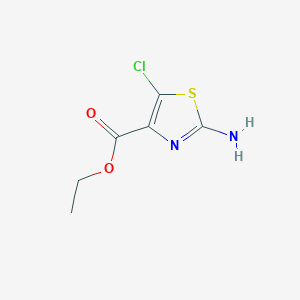
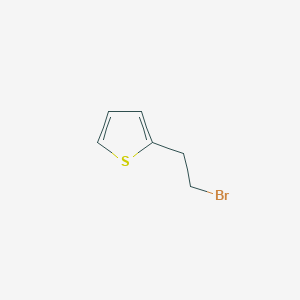
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
